Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate
Brand Name: Vulcanchem
CAS No.: 306937-22-4
VCID: VC2004925
InChI: InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate

CAS No.: 306937-22-4

Cat. No.: VC2004925

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate - 306937-22-4

Specification

CAS No. 306937-22-4
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-2-19-15(18)13-6-8-17(9-7-13)11-12-4-3-5-14(16)10-12/h3-5,10,13H,2,6-9,11,16H2,1H3
Standard InChI Key WXYBQSXOZUFNJY-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N
Canonical SMILES CCOC(=O)C1CCN(CC1)CC2=CC(=CC=C2)N

Introduction

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate, also known as Ethyl 1-[(3-aminophenyl)methyl]piperidine-4-carboxylate, is a chemical compound with the molecular formula C15H22N2O2 and a molecular weight of 262.35 g/mol . This compound is of interest in various scientific studies due to its structural features and potential applications in pharmaceutical development.

Synthesis and Reactivity

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate can be synthesized through various organic chemistry methods, often involving the reaction of piperidine derivatives with benzyl halides or benzyl alcohols in the presence of appropriate catalysts. The compound's reactivity is influenced by the presence of both the amino and carboxylic ester functional groups, which can participate in nucleophilic substitution reactions and other organic transformations .

Potential Applications

While specific applications of Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate are not widely documented, compounds with similar structures are explored in pharmaceutical research for their potential biological activities. Piperidine derivatives, in general, have been studied for their roles in cancer therapy, neurodegenerative diseases, and as enzyme inhibitors .

Potential Biological Activities:

  • Cancer Therapy: Piperidine derivatives have shown promise in cancer treatment due to their ability to interact with biological targets such as proteins and enzymes .

  • Neurodegenerative Diseases: Some piperidine compounds exhibit antiaggregatory and antioxidant effects, which could be beneficial in treating conditions like Alzheimer's disease .

Safety and Handling

Ethyl 1-(3-Aminobenzyl)Piperidine-4-Carboxylate is considered hazardous and requires proper handling. It is classified with hazard statements such as H314 (causes severe skin burns and eye damage) and requires appropriate protective measures during handling .

Safety Information:

  • Hazard Statements: H314

  • Precautionary Statements: P301+P330+P331, P303+P361+P353-P363, P304+P340-P310-P321-P260-P264-P280-P305+P351+P338-P405-P501

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